molecular formula C9H14N4O3S2 B7543040 (4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-4-yl)methanone

(4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-4-yl)methanone

Cat. No. B7543040
M. Wt: 290.4 g/mol
InChI Key: GJCJSKKCQIWHQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. This compound is also known as TAK-659 and is a kinase inhibitor that targets the spleen tyrosine kinase (SYK) enzyme.

Mechanism of Action

(4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-4-yl)methanone works by inhibiting the SYK enzyme, which plays a crucial role in the activation of immune cells and the production of inflammatory mediators. By blocking SYK, the compound reduces inflammation and immune cell activation, which can help in the treatment of various diseases.
Biochemical and Physiological Effects
Studies have shown that (4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-4-yl)methanone can reduce inflammation and immune cell activation in animal models. The compound has also demonstrated antitumor activity in preclinical studies, indicating its potential use in cancer treatment. However, further research is needed to determine the full extent of its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using (4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-4-yl)methanone in lab experiments is its specificity for the SYK enzyme, which reduces off-target effects. However, the compound's limited solubility in water can make it challenging to use in certain experiments. Additionally, as with any new compound, further research is needed to determine its safety and efficacy.

Future Directions

Several future directions for (4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-4-yl)methanone research include:
1. Investigating its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus.
2. Studying its effects on different cancer types and determining its potential use in combination with other cancer treatments.
3. Developing new formulations of the compound to improve its solubility and bioavailability.
4. Conducting clinical trials to determine its safety and efficacy in humans.
Conclusion
(4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-4-yl)methanone is a promising compound that has shown potential in the treatment of various diseases. Its specificity for the SYK enzyme and ability to reduce inflammation make it an attractive candidate for further research. However, more studies are needed to determine its full biochemical and physiological effects and to establish its safety and efficacy in humans.

Synthesis Methods

The synthesis of (4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-4-yl)methanone involves the reaction of 4-(4-aminopiperidin-1-yl)thiazol-2-amine with ethylsulfonyl chloride in the presence of a base. The resulting product is then treated with a reducing agent to obtain the final compound.

Scientific Research Applications

(4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-4-yl)methanone has been extensively studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory conditions. The compound has shown promising results in preclinical studies, demonstrating its ability to inhibit SYK and reduce inflammation in animal models.

properties

IUPAC Name

(4-ethylsulfonylpiperazin-1-yl)-(thiadiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3S2/c1-2-18(15,16)13-5-3-12(4-6-13)9(14)8-7-17-11-10-8/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCJSKKCQIWHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethylsulfonylpiperazin-1-yl)-(thiadiazol-4-yl)methanone

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